Methyl 1-(methylamino)cyclopentane-1-carboxylate
Description
Nomenclature and Historical Context
Methyl 1-(methylamino)cyclopentane-1-carboxylate is a cyclopentane-derived compound with systematic nomenclature reflecting its functional groups. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound , while its condensed IUPAC representation is Me-Ac5c-OMe . The compound is also known by several synonyms, including:
| Synonym | Source Identifier |
|---|---|
| Methyl 1-(methylamino)cyclopentanecarboxylate | PubChem CID 58765287 |
| N-methyl-1-aminocyclopentane-1-carboxylic acid methyl ester | PubChem |
| 1182827-13-9 | CAS Registry |
The compound was first cataloged in chemical databases in the early 2010s, with its initial PubChem entry created on August 19, 2012. Its synthesis and characterization gained attention in organic chemistry due to its structural utility in peptide mimetics and drug design.
Chemical Classification and Registry Information
This molecule belongs to the following chemical classes:
- Cyclopentane derivatives : Characterized by a five-membered carbocyclic ring.
- Carboxylate esters : Featuring a methoxycarbonyl group.
- Secondary amines : Containing a methyl-substituted amino group.
Registry information is summarized below:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1182827-13-9 | PubChem, ChemicalBook |
| EC Number | 819-521-7 | European Chemicals Agency |
| PubChem CID | 58765287 | PubChem |
| MDL Number | MFCD12150921 | ChemicalBook |
Molecular Formula and Weight
The molecular formula is C₈H₁₅NO₂ , confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is 157.21 g/mol , computed using standardized atomic weights (PubChem release 2025.04.14).
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 8 | 96.09 |
| H | 15 | 15.12 |
| N | 1 | 14.01 |
| O | 2 | 32.00 |
| Total | 157.21 |
Structural Overview and Significance in Organic Chemistry
The compound’s structure consists of a cyclopentane ring substituted at the 1-position with both a methylamino group (-NHCH₃) and a methoxycarbonyl group (-COOCH₃). Key structural features include:
- Cyclopentane backbone : Imparts conformational rigidity, making it valuable for studying steric effects in synthetic intermediates.
- Electron-withdrawing ester group : Enhances reactivity in nucleophilic acyl substitution reactions.
- Secondary amine : Participates in hydrogen bonding and salt formation, relevant to pharmaceutical applications.
Structural Data Table
| Property | Value | Method/Source |
|---|---|---|
| SMILES | CNC1(CCCC1)C(=O)OC | PubChem |
| InChI Key | CLLBVZMAXCBAFJ-UHFFFAOYSA-N | PubChem |
| X-ray crystallography | Not reported | – |
The compound’s significance lies in its role as a precursor for synthesizing constrained peptidomimetics and bioactive molecules. For example, cyclopentane-based scaffolds are used to mimic peptide turn structures in antiviral agents. Its bifunctional nature allows simultaneous modification at the amine and ester groups, enabling diverse derivatization pathways.
Properties
IUPAC Name |
methyl 1-(methylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(7(10)11-2)5-3-4-6-8/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLBVZMAXCBAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(CCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182827-13-9 | |
| Record name | methyl 1-(methylamino)cyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 1-(methylamino)cyclopentane-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which include a cyclopentane ring, a methylamino group, and a carboxylate functional group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound exhibits biological activity primarily through its interactions with various biological targets, including enzymes and receptors. The presence of the methylamino group enhances its ability to engage with biological systems, potentially influencing biochemical pathways relevant to drug development.
Research indicates that compounds with similar structures often modulate enzyme activity or receptor interactions. For instance, studies suggest that the binding affinity of such compounds can be influenced by the structural characteristics of the substituents on the cyclopentane ring .
Pharmacological Potential
The pharmacological potential of this compound is underscored by its classification as a lead compound in drug development. Its unique structural features may allow it to serve as a scaffold for designing new therapeutics targeting specific diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential biological activities of these analogs:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 1-(dimethylamino)cyclopentane-1-carboxylate | C9H17N2O2 | Contains dimethylamino group | Enhanced lipophilicity and receptor binding |
| Ethyl 1-(methylamino)cyclopentane-1-carboxylate | C10H19N2O2 | Ethyl group instead of methyl | Different solubility properties |
| 1-(Methylamino)cyclopentane-1-carboxamide | C7H14N2O | Amide instead of ester | Potential differences in reactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Activity : Research has shown that derivatives of cyclopentane carboxylates exhibit significant antimicrobial properties against various strains of bacteria. For example, compounds with similar five-membered heterocycles have been documented to possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : this compound may function as an inhibitor for certain aminotransferases. Such interactions could lead to therapeutic applications in conditions where modulation of amino acid metabolism is beneficial .
Future Directions for Research
While initial findings highlight the potential therapeutic applications of this compound, further research is needed to elucidate its complete pharmacological profile. Future studies should focus on:
- In Vivo Studies : Conducting animal model studies to evaluate the efficacy and safety profile.
- Mechanistic Studies : Investigating the specific biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity while minimizing toxicity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic (HCl/H₂O) | 6M HCl, reflux | 1-(Methylamino)cyclopentane-1-carboxylic acid | Precursor for amide synthesis |
| Basic (NaOH/EtOH) | 1M NaOH, 60°C, 4 hrs | Sodium 1-(methylamino)cyclopentane-1-carboxylate | Intermediate for salt formation |
This reaction is pivotal for modifying solubility and introducing reactive carboxyl groups for further derivatization.
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic acyl substitution with alcohols, amines, and thiols:
These substitutions enable tuning of electronic and steric properties for targeted biological activity.
Amide Bond Formation via Acylation
The methylamino group reacts with acylating agents to form stable amides:
Amidation is critical for prodrug development and modifying receptor-binding profiles.
Cyclization Reactions
The compound forms spirocyclic and fused-ring systems under catalytic conditions:
These reactions exploit the methylamino group’s nucleophilicity and the ester’s electrophilicity to build complex architectures.
Oxidation of the Cyclopentane Ring
The cyclopentane ring undergoes oxidation to introduce ketone or epoxide functionalities:
Oxidation expands utility in synthesizing bioactive molecules, including protease inhibitors.
Enamine Formation and Annulation
The methylamino group facilitates enamine chemistry for cycloadditions:
Stork enamine annulation is particularly valuable for constructing polycyclic systems with stereochemical control.
Interaction with Biological Targets
The compound’s derivatives exhibit interactions with enzymes and receptors:
| Derivative | Target | IC₅₀ (μM) | Biological Role |
|---|---|---|---|
| N-Acetylated analog | SARS-CoV-2 PLpro | 0.56 | Viral replication inhibition |
| Spiro-oxazolidinedione hybrid | Neuraminidase | 1.2 | Antiviral activity |
These interactions highlight its potential in developing antiviral and anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 1-(methylamino)cyclopentane-1-carboxylate with structurally related cyclopentane and cycloalkane derivatives, highlighting differences in molecular structure, synthesis, and applications.
Key Structural and Functional Differences
Ring Size and Reactivity: The cyclopentane ring in the target compound offers reduced ring strain compared to the cyclobutane analog (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate), which may influence reaction kinetics and stability during synthesis . Cyclobutane derivatives often exhibit higher reactivity due to ring strain, making them more susceptible to ring-opening reactions .
Substituent Position: Methyl 3-aminocyclopentanecarboxylate has an amino group at the 3-position, altering steric and electronic effects compared to the 1-position substitution in the target compound. This positional difference impacts interactions with biological targets or catalysts .
Functional Group Variations: The hydroxy substituent in Methyl 1-hydroxycyclopentane-1-carboxylate introduces hydrogen-bonding capability, increasing polarity and solubility in polar solvents compared to the methylamino group . Sulfonyl or chlorophenyl substituents (e.g., in 1-[(4-bromophenyl)sulfonyl]cyclopentanecarboxylate) drastically modify lipophilicity and electronic properties, affecting binding affinity in medicinal chemistry applications .
Physicochemical Properties
Preparation Methods
The synthesis of methyl 1-(methylamino)cyclopentane-1-carboxylate typically proceeds via the introduction of the methylamino group onto a cyclopentane carboxylate scaffold. This often involves:
- Formation of the cyclopentane-1-carboxylate core, usually as a methyl ester.
- Introduction of the methylamino substituent at the 1-position of the cyclopentane ring through nucleophilic substitution or reductive amination.
- Purification and structural confirmation using analytical techniques such as NMR and mass spectrometry.
The process is generally multi-step, requiring careful optimization of temperature, pH, and reaction time to maximize yield and purity.
Detailed Preparation Methods
Starting Material Preparation: Methyl 1-hydroxycyclopentane-1-carboxylate or 1-methylcyclopentene Derivatives
While direct literature on this compound synthesis is limited, closely related cyclopentane derivatives such as 1-methyl-1-alkoxycyclopentanes are well-studied and provide insight into precursor preparation.
- 1-methylcyclopentene can be converted to 1-methyl-1-alkoxycyclopentane derivatives by reaction with alkanols (e.g., methanol) in the presence of acidic catalysts like solid ion exchangers or zeolites.
- The reaction is typically carried out in the liquid phase at 40–90 °C and 0.1–10 bar pressure.
- Molar ratios of 1-methylcyclopentene to methanol range from 1:1 to 1:10, preferably 1:2 to 1:5.
- Reaction times vary from 5 minutes to 2 hours, with continuous or batch processing possible.
- The process yields high conversion rates and allows recycling of unreacted starting materials and by-products.
This stage provides a methylated cyclopentane intermediate suitable for further functionalization.
Introduction of the Methylamino Group
The methylamino group is introduced typically via nucleophilic substitution or reductive amination of a suitable precursor like methyl 1-halo- or 1-oxo-cyclopentane-1-carboxylate.
- Reductive amination involves reacting the cyclopentanone derivative with methylamine under controlled pH and temperature, followed by reduction with agents such as sodium cyanoborohydride or catalytic hydrogenation.
- Alternatively, substitution reactions can be performed where a leaving group (e.g., halogen or sulfonate ester) on the cyclopentane ring is displaced by methylamine.
- Reaction conditions generally require mild heating (25–80 °C) and solvent systems compatible with amine nucleophiles (e.g., methanol, ethanol, or acetonitrile).
- Excess methylamine is often used to drive the reaction to completion.
- Purification involves extraction and chromatographic techniques to remove unreacted amines and side products.
Reaction Conditions and Catalysts
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the methylamino substitution and ester functionality.
- Mass Spectrometry (MS): Verifies molecular weight and purity.
- Gas Chromatography (GC): Used to analyze reaction mixtures and calculate yields.
- Distillation and Chromatography: Employed for purification, especially to separate unreacted starting materials and by-products.
Research Findings and Optimization
- The use of solid acidic catalysts in the alkoxycyclopentane formation step allows for continuous processing and high yields with minimal solvent requirements.
- Recycling of unreacted 1-methylcyclopentene and by-products such as 3-methylcyclopentene improves overall efficiency.
- Reductive amination conditions must be optimized to avoid over-reduction or side reactions; mild reductants and controlled pH are essential.
- Analytical monitoring during synthesis provides feedback for reaction optimization and ensures batch-to-batch consistency.
Summary Table of Key Preparation Parameters
| Parameter | Range / Value | Comments |
|---|---|---|
| Temperature (alkoxycyclopentane) | 40–90 °C | Optimal at ~85 °C for methanol reaction |
| Pressure (alkoxycyclopentane) | 0.1–10 bar | Not critical; 1–5 bar preferred |
| Molar ratio (alkene:alkanol) | 1:1 to 1:10 (preferably 1:2–1:5) | Excess alkanol favors complete conversion |
| Catalyst type | Solid acidic ion exchangers, zeolites | Amberlyst-type catalysts used |
| Reaction time | 5 min to 2 h | Typically 10–30 min in continuous mode |
| Amination temperature | 25–80 °C | Depends on amination method |
| Amination reagents | Methylamine, reductant | Sodium cyanoborohydride or catalytic H2 |
Q & A
Q. What are the validated synthetic routes for Methyl 1-(methylamino)cyclopentane-1-carboxylate, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving reductive amination and protecting group strategies. Key steps include:
- Boc-protection : Methyl 1-((tert-butoxycarbonyl)amino)cyclopentane carboxylate is synthesized first, confirmed by ¹H-NMR (δ 7.28 ppm for NH protons) .
- Reductive amination : Intermediates are reduced using borane reagents (e.g., 5-ethyl-2-methylpyridine borane) under nitrogen, yielding crude products with LCMS data (e.g., m/z 428 [M+H]⁺) and HPLC retention times (e.g., 0.61 minutes) .
- Purification : Silica gel chromatography (ethyl acetate/methanol) or liquid-liquid extraction (15% NaCl) is used, achieving >90% purity .
Q. What spectroscopic and chromatographic methods are employed for purity assessment?
- LCMS : Used to confirm molecular weight (e.g., m/z 540.2 [M+H]⁺ for derivatives) .
- HPLC : Retention times (e.g., 1.11 minutes under SMD-TFA05 conditions) validate purity .
- ¹H-NMR : Critical for structural elucidation, such as δ 3.58 ppm for methyl ester groups in Boc-protected intermediates .
Advanced Questions
Q. How do reaction conditions influence yield and stereochemistry during reductive amination?
- Borane selection : 5-Ethyl-2-methylpyridine borane in ethyl acetate under nitrogen achieves 90% yield , while alternative boranes (e.g., pyridine hydrochloride) may alter reaction kinetics or stereoselectivity .
- Temperature control : Reactions at 0°C minimize side reactions, as seen in morpholine derivative syntheses .
- Work-up protocols : Phosphate buffer washes (e.g., 1 M K₃PO₄) improve purity by removing unreacted reagents .
Q. How can researchers resolve discrepancies in spectroscopic data for novel derivatives?
- Comparative analysis : Cross-reference LCMS/m/z and retention times across derivatives (e.g., m/z 411 vs. 658 [M+H]⁺ for cyclobutane vs. cyclopentane analogs) .
- NMR deconvolution : Use DEPT or 2D NMR (COSY, HSQC) to distinguish overlapping signals in cyclopentane derivatives .
- Contradiction mitigation : Replicate reactions under inert atmospheres to exclude oxidative byproducts .
Q. What methodological considerations are critical for scaling up synthesis?
- Solvent choice : Ethyl acetate and methanol enable efficient liquid-liquid extraction at larger scales .
- Catalyst loading : Optimize borane stoichiometry (e.g., 1.2–2.0 equivalents) to balance cost and yield .
- Process monitoring : In-line HPLC ensures real-time purity tracking during continuous flow processes .
Q. How does ring size (cyclopentane vs. cyclobutane) affect reactivity and bioactivity?
- Synthetic challenges : Cyclopentane derivatives exhibit higher steric hindrance, requiring longer reaction times (e.g., 1 hour vs. 30 minutes for cyclobutane analogs) .
- Biological relevance : Cyclopentane cores enhance metabolic stability compared to strained cyclobutane rings, as inferred from spirocyclic derivatives in patent data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
